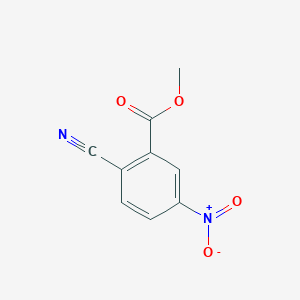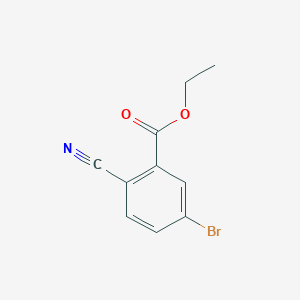
Methyl 2-cyano-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-5-nitrobenzoate is an organic compound with the molecular formula C9H6N2O4 and a molecular weight of 206.16 g/mol It is a derivative of benzoic acid, featuring a cyano group at the second position and a nitro group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-5-nitrobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-cyano-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the nitration of methyl 2-cyanobenzoate. This process requires the use of a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is conducted at low temperatures to control the formation of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-5-nitrobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Reduction: 2-amino-5-nitrobenzoic acid methyl ester.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-cyano-5-nitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 2-cyano-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and dyes.
Biological Studies: Researchers use it to study the effects of nitro and cyano groups on biological activity and molecular interactions.
Mécanisme D'action
The mechanism of action of methyl 2-cyano-5-nitrobenzoate involves its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The cyano group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity . These interactions can affect molecular pathways and cellular processes, making the compound useful in medicinal chemistry and drug development .
Comparaison Avec Des Composés Similaires
Methyl 2-cyano-5-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 2-cyano-4-nitrobenzoate: Similar structure but with the nitro group at the fourth position, leading to different reactivity and applications.
Methyl 2-cyano-3-nitrobenzoate:
Methyl 2-cyano-6-nitrobenzoate: Nitro group at the sixth position, resulting in unique properties and applications.
The uniqueness of this compound lies in the specific positioning of the cyano and nitro groups, which influences its reactivity and suitability for various applications .
Propriétés
IUPAC Name |
methyl 2-cyano-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-15-9(12)8-4-7(11(13)14)3-2-6(8)5-10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWINUIIJHHBLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((E)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8005588.png)

![[(2R)-2-hydroxypropyl] hydrogen carbonate](/img/structure/B8005602.png)









